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Compound of Interest

Compound Name: Fmoc-NH-peg10-CH2cooh

Cat. No.: B15383361 Get Quote

This in-depth technical guide provides essential information on the chemical properties,

structure, and applications of Fmoc-NH-PEG10-CH2COOH, a heterobifunctional PEG linker

crucial for advancements in peptide synthesis, drug delivery, and bioconjugation. This

document is intended for researchers, scientists, and professionals in the field of drug

development.

Core Chemical Properties and Structure
Fmoc-NH-PEG10-CH2COOH is a monodisperse polyethylene glycol (PEG) derivative that

incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one terminus and a

carboxylic acid at the other, separated by a 10-unit PEG spacer. The Fmoc protecting group is

base-labile, making it ideal for solid-phase peptide synthesis (SPPS), while the terminal

carboxylic acid allows for conjugation to primary amines. The hydrophilic PEG chain enhances

the solubility and stability of the resulting conjugates.

Structure:

Fmoc Group: 9-fluorenylmethyloxycarbonyl

PEG Chain: 10 ethylene glycol units

Terminal Groups: A primary amine protected by Fmoc and a carboxylic acid.
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The following table summarizes the key quantitative data for Fmoc-NH-PEG10-CH2COOH. It

is important to note that slight variations in molecular formula and weight may be reported by

different suppliers.

Property Value

Molecular Formula C37H55NO14 or C38H57NO14

Molecular Weight 737.84 g/mol or 751.86 g/mol [1][2]

Appearance White to off-white solid or viscous liquid[1]

Purity ≥95%[2]

Solubility

Soluble in water, aqueous buffers, chloroform,

methylene chloride, DMF, and DMSO. Less

soluble in alcohol and toluene. Insoluble in

ether.[3]

Storage
Long-term storage at -20°C to -5°C, kept dry

and away from sunlight.[2][3][4]

Experimental Protocols
Fmoc-NH-PEG10-CH2COOH is a versatile tool in bioconjugation and peptide synthesis. Below

are detailed methodologies for its two primary applications: Fmoc deprotection and carboxylic

acid activation for amide bond formation.

Fmoc Group Deprotection Protocol
This protocol outlines the removal of the Fmoc protecting group to expose the primary amine, a

critical step in solid-phase peptide synthesis.

Materials:

Fmoc-functionalized substrate (e.g., resin-bound peptide)

20% (v/v) Piperidine in Dimethylformamide (DMF)

Dimethylformamide (DMF)
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Reaction vessel

Procedure:

To the Fmoc-functionalized substrate in a reaction vessel, add a solution of 20% piperidine in

DMF.

Agitate the mixture at room temperature for 3-5 minutes.

Drain the solution from the reaction vessel.

Add a fresh portion of the 20% piperidine in DMF solution.

Continue to agitate the mixture for an additional 15-20 minutes at room temperature.

Drain the deprotection solution.

Thoroughly wash the substrate multiple times with DMF to remove residual piperidine and

the cleaved Fmoc-piperidine adduct.

The substrate with the newly exposed amine is now ready for the subsequent coupling

reaction.

Carboxylic Acid Activation and Amide Bond Formation
Protocol
This protocol describes the activation of the terminal carboxylic acid of Fmoc-NH-PEG10-
CH2COOH for its conjugation to a primary amine-containing molecule.

Materials:

Fmoc-NH-PEG10-CH2COOH

Amine-containing molecule

Coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-

b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide)
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A base such as N,N-Diisopropylethylamine (DIPEA)

Anhydrous DMF or other suitable aprotic solvent

Reaction vessel

Procedure:

Dissolve Fmoc-NH-PEG10-CH2COOH in anhydrous DMF in a reaction vessel.

In a separate vessel, dissolve the amine-containing molecule in anhydrous DMF.

To the solution of Fmoc-NH-PEG10-CH2COOH, add the coupling agent (e.g., HATU or

EDC) and the base (DIPEA). The molar ratio of carboxylic acid:coupling agent:base is

typically 1:0.95:2.

Allow the activation to proceed for a few minutes at room temperature.

Add the solution of the amine-containing molecule to the activated Fmoc-NH-PEG10-
CH2COOH solution.

Let the reaction proceed at room temperature for 1-2 hours, or until the reaction is complete

as monitored by a suitable analytical technique (e.g., LC-MS).

Upon completion, the reaction mixture can be quenched and the product purified using

standard chromatographic techniques.

Visualizations
Experimental Workflow: Solid-Phase Peptide Synthesis
(SPPS) Cycle
The following diagram illustrates the iterative cycle of solid-phase peptide synthesis, a primary

application for Fmoc-NH-PEG10-CH2COOH.
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Solid Support
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Caption: Iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Logical Relationship: Bioconjugation Strategy
This diagram outlines the logical steps for conjugating Fmoc-NH-PEG10-CH2COOH to a target

molecule.
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Caption: Bioconjugation workflow using Fmoc-NH-PEG10-CH2COOH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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